2-Chloro-3,5-difluorophenol

Catalog No.
S714667
CAS No.
206986-81-4
M.F
C6H3ClF2O
M. Wt
164.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-difluorophenol

CAS Number

206986-81-4

Product Name

2-Chloro-3,5-difluorophenol

IUPAC Name

2-chloro-3,5-difluorophenol

Molecular Formula

C6H3ClF2O

Molecular Weight

164.54 g/mol

InChI

InChI=1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H

InChI Key

ZQWULOHSTAQTKJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)Cl)F)F

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)F)F

The exact mass of the compound 2-Chloro-3,5-difluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3,5-difluorophenol is a tri-substituted halogenated aromatic compound used as a specialized intermediate in organic synthesis. Its utility is primarily defined by the specific arrangement of its chloro and fluoro substituents, which impart distinct reactivity and physicochemical properties. This compound serves as a critical precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors, where precise structural control is essential for achieving desired biological activity and performance characteristics.

The precise placement of the chlorine atom at the C2 position and fluorine atoms at the C3 and C5 positions is non-interchangeable with other isomers or simpler analogs. The ortho-chloro group sterically hinders and electronically modulates the adjacent hydroxyl group, influencing its pKa and reactivity in nucleophilic substitution or etherification reactions. Substituting this compound with an isomer like 2-chloro-4,6-difluorophenol or a simpler analog like 3,5-difluorophenol would lead to different reaction kinetics, regioselectivity, and ultimately, a final product with a fundamentally altered structure-activity relationship (SAR). Therefore, procurement of the exact 206986-81-4 CAS number is critical for reproducibility in established synthesis routes.

Precursor Suitability: Enables Synthesis of Structurally Defined Pharmaceutical Moieties

In the synthesis of novel serotonin reuptake inhibitors, 2-Chloro-3,5-difluorophenol is specified as the key reactant for creating a phenoxymethylpyrrolidine core structure via a Mitsunobu reaction. The patent explicitly calls for this isomer over other fluorinated phenols, such as 2,4-difluorophenol, to produce a distinct chemical entity where the 2-chloro-3,5-difluoro substitution pattern is integral to the final molecule's design.

Evidence DimensionFinal Product Structure Enabled
Target Compound DataEnables synthesis of (S)-3-((R)-(2-Chloro-3,5-difluorophenoxy)phenylmethyl)pyrrolidine.
Comparator Or BaselineComparator: 2,4-Difluorophenol, which yields a structurally different (2,4-difluorophenoxy) analog.
Quantified DifferenceProvides access to a unique 2-chloro-3,5-difluoro substitution pattern on the final molecule, which is not achievable with simpler or isomeric fluorophenols.
ConditionsMitsunobu reaction conditions as described in patent literature for pharmaceutical intermediate synthesis.

For synthesizing drug candidates where the specific electronic and steric profile of this moiety is required for target binding or desired ADME properties.

Processability and Handling: Defined Solid Form Factor vs. Liquid Analogs

2-Chloro-3,5-difluorophenol is a solid at standard temperature and pressure, with a reported melting point of 45-46 °C. This provides a distinct handling and processability profile compared to less substituted, liquid analogs like 2-chlorophenol.

Evidence DimensionPhysical State at 25 °C
Target Compound DataSolid
Comparator Or BaselineComparator: 2-Chlorophenol (CAS 95-57-8), which is a liquid (m.p. ~9 °C).
Quantified DifferenceSolid at room temperature, whereas the less-fluorinated analog 2-chlorophenol is a liquid.
ConditionsStandard Temperature and Pressure (STP).

Allows for easier weighing, portioning, and storage with reduced vapor pressure-related exposure risks compared to liquid phenols that require specialized pumps and seals.

Structure-Activity Design: Ortho-Chloro Group for Steric and Electronic Control in Agrochemicals

In the design of modern agrochemicals, the specific halogenation pattern on phenolic precursors is a key determinant of biological efficacy. The ortho-chloro group in 2-Chloro-3,5-difluorophenol provides critical steric and electronic influence not present in its direct analog, 3,5-difluorophenol. This substitution is a deliberate design choice intended to modulate factors like binding affinity to target enzymes or resistance to metabolic degradation in the resulting pesticide.

Evidence DimensionKey Structural Feature for SAR
Target Compound DataContains an ortho-chloro group and meta-difluoro pattern.
Comparator Or BaselineComparator: 3,5-Difluorophenol (lacks the ortho-chloro group).
Quantified DifferenceThe addition of the chlorine atom at the C2 position introduces steric bulk and alters the electronic distribution of the aromatic ring.
ConditionsMolecular design and structure-activity relationship (SAR) studies for agrochemical development.

This specific substitution is essential for researchers aiming to fine-tune the bioactivity and pharmacokinetic profile of a novel agrochemical active ingredient.

Synthesis of Advanced Pharmaceutical Intermediates

For the multi-step synthesis of drug candidates where a phenoxy-based moiety is required and SAR studies have identified the 2-chloro-3,5-difluoro substitution as critical for efficacy. Its use is indicated in reactions like Mitsunobu etherifications where other isomers would yield inactive or less potent final compounds.

Development of Next-Generation Fungicides and Pesticides

As a starting material in agrochemical discovery programs aiming to optimize a lead compound. The compound's specific halogenation pattern is leveraged to improve target-site binding, enhance metabolic stability, and fine-tune the systemic properties of the final active ingredient.

Process Workflows Requiring Precise Dosing of a Solid Phenolic Reagent

In laboratory or manufacturing settings where the process design favors the handling of a solid for reasons of safety, accuracy, or equipment compatibility. Its solid form simplifies addition to reactors and minimizes risks associated with corrosive phenolic vapors.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Chloro-3,5-difluorophenol

Dates

Last modified: 08-15-2023

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